molecular formula C11H7F2IO B13901414 1-(Difluoromethoxy)-4-iodonaphthalene

1-(Difluoromethoxy)-4-iodonaphthalene

Cat. No.: B13901414
M. Wt: 320.07 g/mol
InChI Key: XASFQSPZIVYEOR-UHFFFAOYSA-N
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Description

Overview of Naphthalene (B1677914) Scaffolds in Synthetic Organic Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone in the field of synthetic organic chemistry. ijrpr.com Its rigid, planar structure and extended π-electron system provide a unique platform for the development of a wide array of functional molecules. In medicinal chemistry, the naphthalene core is a well-established pharmacophore present in numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen and the antihypertensive drug Propranolol. ekb.eg The therapeutic versatility of naphthalene derivatives extends to antimicrobial, anticancer, antiviral, and anti-neurodegenerative applications. ekb.eg

Beyond pharmaceuticals, naphthalene-based compounds are integral to materials science, serving as building blocks for organic electronic materials, dyes, and polymers. nih.gov The ability to functionalize the naphthalene ring at its various positions allows chemists to fine-tune the steric, electronic, and photophysical properties of the resulting molecules. Traditional synthesis methods often rely on electrophilic aromatic substitution, though controlling regioselectivity can be challenging. nih.gov Modern synthetic strategies, including C-H functionalization and skeletal editing, have expanded the toolkit for creating polysubstituted naphthalene derivatives with precise structural control. nih.gov

The Strategic Significance of Halogenation in Aromatic Systems for Chemical Functionalization

Halogenation of aromatic systems is a fundamental and strategically critical transformation in organic synthesis. Aryl halides, particularly aryl iodides, are exceptionally valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen series, making the iodo group an excellent leaving group in a variety of reactions.

This property is most prominently exploited in transition metal-catalyzed cross-coupling reactions, which have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations frequently employ aryl iodides as the electrophilic partner, prized for their high reactivity which often allows for milder reaction conditions and lower catalyst loadings compared to their bromide or chloride counterparts. chemicalbook.comnih.gov The strategic placement of an iodine atom on an aromatic ring, therefore, serves as a synthetic handle, providing a specific site for subsequent molecular elaboration and the assembly of complex architectures from simpler precursors. nih.gov

The Role and Influence of Fluoroalkoxy Moieties in Molecular Design and Reactivity

The introduction of fluorine-containing groups into organic molecules is a key strategy in modern drug discovery and materials science. Fluoroalkoxy moieties, such as the difluoromethoxy group (-OCHF₂), impart unique properties that can significantly enhance molecular performance. The difluoromethoxy group is often considered a lipophilic bioisostere of a hydroxyl or methoxy (B1213986) group, but with profoundly different electronic and metabolic characteristics.

Key influences of the -OCHF₂ group include:

Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. The -OCHF₂ group provides a moderate increase in lipophilicity.

Modulation of Acidity/Basicity: As a strongly electron-withdrawing group, -OCHF₂ can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms, which can be used to fine-tune drug-receptor interactions.

Conformational Effects: The group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

These attributes make the incorporation of a difluoromethoxy group a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. googleapis.com

Conceptualizing 1-(Difluoromethoxy)-4-iodonaphthalene within Contemporary Organic Synthesis

This compound is a bifunctional molecule designed for versatile application in contemporary organic synthesis. It combines the desirable features of its three core components:

The Naphthalene Core: A privileged scaffold for biologically active compounds and functional materials.

The 4-Iodo Group: A highly reactive site for introducing a wide range of substituents via well-established cross-coupling chemistry.

The 1-(Difluoromethoxy) Group: A moiety that imparts enhanced metabolic stability and favorable electronic properties.

This specific arrangement positions the compound as an ideal building block. It can be conceptualized as a "pre-functionalized" scaffold. Researchers can utilize the reactive C-I bond to couple it with various boronic acids, stannanes, alkynes, amines, or other nucleophiles to rapidly generate a library of novel 4-substituted-1-(difluoromethoxy)naphthalene derivatives. Each resulting compound would carry the beneficial properties of the difluoromethoxy group, making this approach highly efficient for structure-activity relationship (SAR) studies in drug discovery or for developing new materials with tailored electronic properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property1-Iodonaphthalene1-(Difluoromethoxy)-2-iodonaphthalene (Isomer)This compound (Predicted)
Molecular Formula C₁₀H₇IC₁₁H₇F₂IOC₁₁H₇F₂IO
Molecular Weight 254.07 g/mol 320.07 g/mol chemsrc.com320.07 g/mol
Appearance Clear yellow to brown liquid chemicalbook.comNot AvailableLikely a solid or high-boiling liquid
Boiling Point 163-165 °C at 15 mmHg chemicalbook.comNot AvailableExpected to be higher than 1-iodonaphthalene
Density 1.74 g/mL at 25 °C chemicalbook.comNot AvailableExpected to be > 1.7 g/mL

Note: Data for this compound is predicted based on its structure and data from analogous compounds, as specific experimental data is not widely available in the literature.

Delineation of Key Research Objectives and Scope for this compound

The primary research objectives for a specialized building block like this compound are centered on its synthetic utility and the exploration of the properties of its derivatives.

Key Research Objectives:

Exploration of Synthetic Scope: A primary goal is to systematically investigate the reactivity of the C-I bond in this compound across a broad spectrum of modern cross-coupling reactions. This involves determining optimal conditions for Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and other coupling methodologies to establish it as a robust synthetic platform.

Synthesis of Novel Compound Libraries: Utilize the compound as a starting material to synthesize diverse libraries of 4-aryl, 4-alkynyl, 4-amino, and 4-alkyl substituted 1-(difluoromethoxy)naphthalenes. These libraries can then be screened for biological activity (e.g., as kinase inhibitors, anti-inflammatory agents) or for specific material properties (e.g., fluorescence, charge transport). researchgate.net

Development of Advanced Intermediates: The derivatives of this compound can themselves serve as more complex intermediates for the synthesis of highly functionalized target molecules, including natural product analogues and complex pharmaceutical candidates.

The scope of research is therefore focused on leveraging this molecule's designed features to accelerate the discovery and development of new chemical entities with potential applications in medicine and materials science.

Table 2: Representative Cross-Coupling Reactions Utilizing Aryl Iodides

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Coupling Aryl-I + R-B(OH)₂Pd(PPh₃)₄ + BaseC(sp²)-C(sp²)
Stille Coupling Aryl-I + R-Sn(Alkyl)₃Pd(PPh₃)₄C(sp²)-C(sp²)
Heck Coupling Aryl-I + AlkenePd(OAc)₂ + Ligand + BaseC(sp²)-C(sp²)
Sonogashira Coupling Aryl-I + Terminal AlkynePdCl₂(PPh₃)₂ + CuI + BaseC(sp²)-C(sp)
Buchwald-Hartwig Amination Aryl-I + Amine (R₂NH)Pd₂(dba)₃ + Ligand + BaseC(sp²)-N

Properties

Molecular Formula

C11H7F2IO

Molecular Weight

320.07 g/mol

IUPAC Name

1-(difluoromethoxy)-4-iodonaphthalene

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H

InChI Key

XASFQSPZIVYEOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)OC(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Difluoromethoxy 4 Iodonaphthalene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool in synthetic organic chemistry that allows for the logical deconstruction of a target molecule into simpler, commercially available, or readily synthesizable precursors. The analysis for 1-(Difluoromethoxy)-4-iodonaphthalene reveals two primary disconnection points, leading to the identification of key building blocks.

The primary disconnection is at the C-O bond of the difluoromethoxy group, suggesting a late-stage introduction of this moiety. This leads to the key precursor, 4-iodo-1-naphthol . A second disconnection can be made at the C-I bond, pointing to 1-naphthol (B170400) as a more fundamental starting material.

Figure 1: Retrosynthetic Analysis of this compound

Development of Novel Synthetic Pathways

Precise Iodination Strategies for the Naphthalene (B1677914) Ring

The introduction of an iodine atom onto the naphthalene scaffold at a specific position is a critical transformation in the synthesis of the target molecule. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the ring, as well as the choice of iodinating agent and reaction conditions.

Direct electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. The difluoromethoxy group at the C1 position of the naphthalene ring is an ortho, para-directing group, meaning it activates the C2 and C4 positions towards electrophilic attack. masterorganicchemistry.commasterorganicchemistry.com Due to steric hindrance from the peri-position (C8), the C4 position is generally favored for substitution.

Various iodinating reagents can be employed for this transformation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent, often used in conjunction with an acid catalyst to enhance its electrophilicity. nih.govresearchgate.net The reaction is typically performed in an inert solvent such as acetonitrile (B52724) or dichloromethane. While NIS can be effective for electron-rich substrates, its utility can be limited for less activated systems. nih.gov

Another common approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. organic-chemistry.org The oxidant, such as nitric acid, hydrogen peroxide, or a hypervalent iodine reagent like o-iodoxybenzoic acid (IBX), generates a more potent electrophilic iodine species in situ, believed to be I⁺ or a related equivalent. organic-chemistry.orgsemanticscholar.org This method can be effective for a broad range of aromatic substrates.

The choice of solvent can significantly influence the outcome of electrophilic iodination. Polar solvents can stabilize the charged intermediates formed during the reaction, potentially affecting the rate and regioselectivity. reddit.com For instance, in some cases, changing the solvent can alter the ortho/para product ratio in the halogenation of substituted aromatic compounds. wikipedia.org

A summary of common conditions for direct electrophilic aromatic iodination is presented in the table below.

Iodinating ReagentOxidant/CatalystSolvent(s)Typical TemperatureReference(s)
N-Iodosuccinimide (NIS)Acid catalyst (e.g., TFA)Acetonitrile, DichloromethaneRoom Temperature nih.govresearchgate.net
Molecular Iodine (I₂)Nitric Acid, H₂O₂Acetic Acid, DichloromethaneRoom Temperature to Reflux organic-chemistry.org
Molecular Iodine (I₂)o-Iodoxybenzoic acid (IBX)Acetonitrile/TFARoom Temperature organic-chemistry.orgsemanticscholar.org

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings. Palladium-catalyzed C-H iodination offers an alternative to classical electrophilic substitution, often providing high regioselectivity under the direction of a suitable functional group. nih.govnih.gov

For a substrate like 1-(difluoromethoxy)naphthalene, the ether oxygen could potentially act as a weakly coordinating directing group, guiding the palladium catalyst to the ortho C-H bond at the C8 position. However, achieving selective iodination at the C4 position via this method would likely require the pre-installation of a directing group at a suitable position to favor C4 functionalization.

Palladium(II) catalysts, such as Pd(OAc)₂, are commonly used in these reactions. nih.govnih.gov The iodinating agent is often molecular iodine, which can act as both the iodine source and the oxidant in some catalytic cycles. nih.govnih.gov The addition of co-oxidants or specific ligands can be crucial for catalyst turnover and to achieve high yields and selectivity.

While powerful, the application of directed C-H iodination for the synthesis of this compound would necessitate a more complex synthetic sequence involving the introduction and subsequent removal of a directing group, potentially making it less step-economical than direct electrophilic iodination.

Sequential vs. Convergent Synthesis Approaches

The synthesis of this compound can be approached through either a sequential or a convergent strategy.

A sequential synthesis would involve the stepwise introduction of the two key functional groups onto the naphthalene core. One plausible route begins with the commercially available 1-naphthol. The first step would be the iodination of 1-naphthol to produce 4-iodo-1-naphthol. This can be achieved using various iodinating agents, with the hydroxyl group strongly directing the incoming electrophile to the para position. researchgate.net The subsequent step would be the difluoromethoxylation of 4-iodo-1-naphthol. This transformation is typically achieved by reacting the phenol (B47542) with a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base. acs.orgorgsyn.org

Alternatively, the sequence can be reversed, starting with the difluoromethoxylation of 1-naphthol to form 1-(difluoromethoxy)naphthalene, followed by the selective iodination at the C4 position as described in section 2.2.2.1.

The choice between a sequential and a convergent approach depends on factors such as the availability of starting materials, the efficiency of each individual step, and the ease of purification of the intermediates. For the synthesis of this compound, a sequential approach starting from 1-naphthol appears to be a more direct and potentially more efficient strategy.

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthetic route to this compound are highly dependent on the careful optimization of reaction conditions.

In the context of metal-catalyzed iodination, the choice of catalyst and ligand is paramount. For palladium-catalyzed C-H iodination, different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands can have a profound impact on the reaction outcome. nih.govmdpi.com Ligands can influence the electronic and steric properties of the metal center, thereby affecting the rate and selectivity of the C-H activation and subsequent functionalization steps.

For the difluoromethoxylation step, while often performed under base-mediated conditions with a difluorocarbene precursor, catalytic methods are also being developed. rsc.org These may involve transition metal catalysts that facilitate the transfer of the difluoromethyl group. In such cases, screening of different metal catalysts and ligands would be necessary to identify the optimal system for the specific substrate.

The choice of solvent can have a significant impact on both the fluorination and halogenation reactions. As mentioned earlier, solvent polarity can influence the regioselectivity of electrophilic aromatic iodination. reddit.comwikipedia.org Non-polar solvents may favor the formation of one isomer over another due to differential stabilization of the transition states.

In difluoromethoxylation reactions using difluorocarbene, the solvent must be inert to the highly reactive carbene intermediate. Aprotic solvents such as DMF, acetonitrile, or dioxane are commonly used. The solubility of the starting materials and reagents in the chosen solvent is also a critical factor for achieving efficient reaction kinetics.

Reaction medium engineering, such as the use of biphasic systems or ionic liquids, can sometimes offer advantages in terms of product isolation and catalyst recycling, although this is less commonly applied for the specific transformations discussed here. The optimization of solvent and other process parameters like temperature and concentration is crucial for developing a scalable and efficient synthesis of this compound.

Temperature and Pressure Optimization for Enhanced Yield and Selectivity

The optimization of temperature and pressure is critical in maximizing the yield and purity of this compound. These parameters significantly influence reaction kinetics, byproduct formation, and the stability of reagents and intermediates.

For the difluoromethylation of a naphthol precursor, typically 1-naphthol or 4-iodo-1-naphthol, with reagents like sodium chlorodifluoroacetate, the reaction temperature is a key driver. This process involves the thermal decarboxylation of the reagent to generate difluorocarbene (:CF₂). orgsyn.orgorgsyn.org The temperature must be high enough to initiate this decarboxylation but controlled to prevent side reactions.

ParameterOptimized RangeRationale
Temperature 90-120 °CEnsures efficient generation of difluorocarbene from sodium chlorodifluoroacetate. acs.org Lower temperatures result in sluggish reaction rates, while excessive heat can lead to the formation of undesired byproducts and decomposition of the carbene.
Pressure AtmosphericThe reaction is typically conducted at atmospheric pressure in a sealed vessel to contain the solvent at the desired temperature. The use of gaseous difluoromethylating agents like chlorodifluoromethane (B1668795) would necessitate a pressurized system, but this method is less common due to handling difficulties and environmental concerns. orgsyn.orgorgsyn.org

In the subsequent or preceding electrophilic iodination step, temperature control is equally important. The iodination of an activated naphthalene ring, such as 1-(difluoromethoxy)naphthalene, is generally an exothermic process.

ParameterOptimized RangeRationale
Temperature 0-25 °CLower temperatures help to control the rate of reaction and improve the regioselectivity of the iodination, favoring the desired 4-isomer. It also minimizes the potential for over-iodination, which would lead to di- or tri-iodinated byproducts.
Pressure AtmosphericIodination reactions are typically performed at atmospheric pressure.

Scalability Considerations for Laboratory and Pilot Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a pilot or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and economically viable process.

The choice of reagents is a primary consideration for scalability. For the difluoromethylation step, sodium chlorodifluoroacetate is a preferred reagent over alternatives like chlorodifluoromethane gas due to its stability, ease of handling, and availability in bulk. orgsyn.orgorgsyn.org While more complex difluoromethylating agents exist, their cost and availability can be prohibitive for large-scale synthesis.

For the iodination step, elemental iodine is a readily available and cost-effective source of iodine. The choice of an oxidizing agent, such as sodium iodate (B108269) or hydrogen peroxide, will also be influenced by cost, availability, and safety on a larger scale. asianpubs.orgresearchgate.net

ReagentAvailabilityCost-EffectivenessScalability Notes
1-Naphthol/4-Iodo-1-naphthol Commercially availableModerateThe cost of the starting material will be a significant factor in the overall process economics.
Sodium Chlorodifluoroacetate Commercially available in bulkGoodA stable solid that is easier to handle on a large scale compared to gaseous reagents. orgsyn.orgorgsyn.org
Iodine Widely availableGoodA common and relatively inexpensive reagent.
Sodium Iodate Widely availableGoodA stable and effective oxidizing agent for iodination. asianpubs.org

The efficiency of each reaction step and the profile of byproducts are critical for the scalability of the synthesis. In the difluoromethylation of a naphthol, the primary byproduct is sodium chloride, which can be easily removed by aqueous workup. The formation of any dimeric or trimeric byproducts from the difluorocarbene needs to be minimized through careful control of reaction conditions. orgsyn.org

Reaction StepExpected YieldMajor ByproductsSeparation Strategy
Difluoromethylation 70-90% (by analogy)Sodium chloride, unreacted starting materialAqueous workup, chromatography
Iodination 60-80% (regio-isomer mixture)1-(Difluoromethoxy)-2-iodonaphthalene, di-iodinated productsCrystallization, chromatography

The development of a robust and scalable synthesis for this compound would likely require significant process optimization to control the formation of the 2-iodo isomer and other iodinated impurities.

Chemical Reactivity and Transformation Pathways of 1 Difluoromethoxy 4 Iodonaphthalene

Reactivity Profile of the Iodo Substituent

The iodo substituent at the 4-position of the naphthalene (B1677914) ring is the primary site of chemical reactivity. Its large atomic size and the low bond dissociation energy of the C-I bond make it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions and a potential site for nucleophilic aromatic substitution under specific conditions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 1-(difluoromethoxy)-4-iodonaphthalene, the iodo group serves as a highly reactive electrophilic partner in these catalytic cycles. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F, positioning iodo-substituted compounds like this compound as highly suitable substrates.

While specific studies detailing the comprehensive substrate scope for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous iodonaphthalene and difluoromethoxy-substituted aryl iodide systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. For substrates similar to this compound, a variety of aryl, heteroaryl, and vinyl boronic acids or their esters can be employed. Typical catalytic systems involve a Palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine (B1218219) ligands. The choice of base and solvent is crucial for the efficiency of the reaction.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C)
Pd(PPh₃)₄ (3) - Na₂CO₃ Toluene/EtOH/H₂O 80-100
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ 1,4-Dioxane 100

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction is generally high-yielding for aryl iodides.

Table 2: Common Conditions for Sonogashira Coupling of Aryl Iodides

Palladium Catalyst (mol%) Copper Co-catalyst (mol%) Base Solvent Temperature (°C)
Pd(PPh₃)₄ (2) CuI (4) Triethylamine THF 25-60
PdCl₂(PPh₃)₂ (1) CuI (2) Diisopropylamine DMF 25-80

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin reagent. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups. The primary drawback is the toxicity of the organotin compounds.

Table 3: Typical Catalytic Systems for Stille Coupling of Aryl Iodides

Catalyst (mol%) Ligand (mol%) Additive Solvent Temperature (°C)
Pd(PPh₃)₄ (5) - - Toluene 110
Pd₂(dba)₃ (2) P(furyl)₃ (8) - THF 60

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. A base is required to regenerate the active Pd(0) catalyst. The regioselectivity of the addition to the alkene is a key consideration.

Table 4: Representative Conditions for Heck Coupling of Aryl Iodides

Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C)
Pd(OAc)₂ (1-5) PPh₃ (2-10) Triethylamine Acetonitrile (B52724)/DMF 80-120
PdCl₂(PPh₃)₂ (3) - K₂CO₃ DMA 100

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner. Organozinc compounds are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. However, they are also more sensitive to air and moisture. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org

Table 5: Common Catalytic Systems for Negishi Coupling of Aryl Iodides

Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C)
Pd(PPh₃)₄ (5) - THF 25-66
PdCl₂(dppf) (2) - THF/DMF 50-80

The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This step is typically fast for aryl iodides.

Transmetalation: This is often the rate-determining step of the catalytic cycle. It involves the transfer of the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) to the Pd(II) center, displacing the halide. The mechanism of transmetalation can vary depending on the specific coupling reaction.

In Suzuki coupling , the boronic acid is typically activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation.

In Stille coupling , the mechanism is thought to proceed through either an associative pathway with a pentacoordinate tin species or a dissociative pathway involving cleavage of the R-Sn bond. wikipedia.org

In Negishi coupling , the higher reactivity of the organozinc reagent facilitates a generally rapid transmetalation step.

The electron-withdrawing difluoromethoxy group on the naphthalene ring of the Pd(II) intermediate can influence the rate of transmetalation by affecting the electrophilicity of the palladium center.

Reductive Elimination: This is the final step, where the two organic groups on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is generally facile and irreversible. For the reaction to proceed, the two organic fragments must be in a cis orientation on the palladium center. The rate of reductive elimination can be influenced by the electronic nature of the ligands and the coupling partners. An electron-deficient naphthalene ring, due to the difluoromethoxy group, might accelerate this step.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org

The standard SNAr mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

Activated SNAr: For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. Given that the difluoromethoxy group is only a moderate electron-withdrawing group, this compound is not considered a highly activated substrate for classical SNAr reactions under mild conditions.

Non-Activated SNAr: Nucleophilic substitution on non-activated aryl halides, such as this compound, typically requires harsh reaction conditions (high temperatures and/or very strong nucleophiles/bases) or transition metal catalysis (e.g., Buchwald-Hartwig amination, which follows a different mechanistic pathway involving oxidative addition and reductive elimination). In the absence of strong activating groups, the formation of the Meisenheimer complex is energetically unfavorable. chemistrysteps.com

Recent studies have also explored concerted SNAr (CSNAr) mechanisms, where bond formation and bond breaking occur in a single step. nih.gov These pathways are less dependent on the presence of strong activating groups but are sensitive to the nature of the leaving group and the nucleophile. nih.gov

The difluoromethoxy (-OCHF₂) group plays a significant role in the potential for SNAr reactions on the naphthalene ring. Its influence is primarily electronic.

Electronic Effects: The two fluorine atoms are highly electronegative, leading to a strong inductive electron withdrawal (-I effect) from the naphthalene ring. This effect deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack by reducing the electron density of the aromatic system. Studies on the related difluoro(methoxy)methyl group (-CF₂OCH₃) have quantified its electron-withdrawing nature, showing it to be a moderate acceptor through both inductive and resonance effects. This suggests that the -OCHF₂ group will similarly render the naphthalene ring more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted or alkoxy-substituted naphthalene.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the order seen in SN1/SN2 reactions. wikipedia.org This is because a more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, accelerating the initial attack. Therefore, while iodine is an excellent leaving group in cross-coupling reactions, it is the least effective among the halogens for a classical SNAr pathway. The activation provided by the difluoromethoxy group would need to be substantial to overcome the poor leaving group ability of iodide in an SNAr context.

Reductive Dehalogenation Methodologies

Reductive dehalogenation, specifically the removal of the iodine atom from the naphthalene ring, is a fundamental transformation. This process converts this compound into 1-(difluoromethoxy)naphthalene. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various reductive conditions.

Common methodologies for this transformation include catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Other methods involve the use of hydride reagents like sodium borohydride (B1222165) in the presence of a catalyst or dissolving metal reductions. The general transformation is outlined below:

Table 1: General Conditions for Reductive Dehalogenation

Reagent System Catalyst/Mediator Typical Solvent Temperature
H₂ (gas) Pd/C, PtO₂ Ethanol, Ethyl Acetate Room Temperature
NaBH₄ NiCl₂·6H₂O Methanol 0°C to Room Temp

The choice of method depends on the desired selectivity and compatibility with other functional groups in more complex molecules. For this compound, the primary concern is the stability of the difluoromethoxy group under the reaction conditions.

Oxidative Addition and Hypervalent Iodine Chemistry

The carbon-iodine bond of this compound is a key site for oxidative addition reactions, a fundamental step in many transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org In these processes, a low-valent metal complex, typically palladium(0) or copper(I), inserts into the C-I bond, increasing the metal's oxidation state and coordination number. wikipedia.orglibretexts.org This activation allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block in organic synthesis.

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with an organoboron reagent.

Sonogashira Coupling: Reaction with a terminal alkyne.

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

The reactivity in these transformations is primarily governed by the metal's ability to undergo oxidative addition, which is generally facile for aryl iodides. libretexts.org

Furthermore, the iodine atom can be oxidized to higher valence states to form hypervalent iodine compounds. wikipedia.orgnih.gov These species, typically iodine(III) or iodine(V), are powerful and selective oxidizing agents and can act as electrophilic group transfer reagents. nih.govscispace.com For example, oxidation of this compound with reagents like peracetic acid or sodium periodate (B1199274) can yield iodoso- or iodyl-naphthalene derivatives, respectively. The formation of diaryliodonium salts is also a significant application, where the 1-(difluoromethoxy)naphthalen-4-yl group can be transferred to nucleophiles. scispace.com

Table 2: Formation of Hypervalent Iodine Reagents

Target Reagent Typical Oxidant Description
ArI(OAc)₂ Peracetic Acid An Iodine(III) reagent used for various oxidations.
ArIO₂ Sodium Periodate An Iodine(V) reagent, a strong oxidizing agent.
[Ar-I-Ar']⁺X⁻ m-CPBA, TfOH A diaryliodonium salt used for aryl group transfer.

(Ar = 1-(difluoromethoxy)naphthalen-4-yl)

Chemical Stability and Transformation of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a critical pharmacophore in medicinal chemistry, valued for its unique electronic properties and metabolic stability. nih.govmdpi.com

Stability under Acidic and Basic Conditions

The stability of the difluoromethoxy group is a key consideration in synthetic design. Generally, the OCF₂H group is robust and stable under a wide range of acidic and basic conditions, particularly when compared to a simple methoxy (B1213986) group. rsc.org The strong carbon-fluorine bonds contribute to this stability. rsc.org However, under harsh acidic conditions, protonation of the oxygen atom can occur, potentially leading to slow hydrolysis. Under strongly basic conditions, deprotonation of the C-H bond within the difluoromethoxy group is possible, which can initiate decomposition pathways, although this typically requires very strong bases. acs.org

Reactions Involving Carbon-Fluorine Bond Activation

Activating the carbon-fluorine (C-F) bond is notoriously challenging due to its high bond dissociation energy. rsc.orgresearchgate.net Consequently, reactions involving the cleavage of a C-F bond in the difluoromethoxy group are rare and require specialized reagents. researchgate.net Such transformations often rely on highly reactive organometallic complexes, strong Lewis acids, or electrochemical methods to overcome the inertness of the C-F bond. researchgate.netrsc.org For this compound, any reaction targeting C-F activation must be highly selective to avoid competing reactions at the C-I bond or on the naphthalene ring.

Exploration of Defluorination and Fluorination/Difluorination Reactions

Selective monodefluorination of a difluoromethyl group is a difficult transformation. researchgate.net Enzymatic methods have shown some promise for the defluorination of small fluorinated compounds, but their applicability to complex aromatic systems is limited. nih.gov Conversely, converting the difluoromethoxy group to a trifluoromethoxy group (fluorination) is also a synthetic challenge. It would require a C-H bond activation followed by fluorination, a process that is an active area of research but not yet a routine transformation.

Difluorination reactions, which introduce the OCF₂H group onto a molecule, often proceed via a difluorocarbene intermediate (:CF₂). rsc.org While not directly a transformation of the existing group on this compound, understanding these methods provides context for the group's synthesis and potential side reactions under certain thermal or basic conditions where carbene extrusion might be possible, although unlikely.

Electrophilic and Nucleophilic Functionalization of the Naphthalene Ring System

The naphthalene ring itself can undergo further functionalization, though the regioselectivity is influenced by the existing substituents. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution: The difluoromethoxy group is an ortho-, para-directing deactivator, while the iodo group is also an ortho-, para-directing deactivator. In 1,4-substituted naphthalenes, electrophilic attack is generally directed to the other ring. wordpress.comstackexchange.com The precise position of substitution (positions 5, 6, 7, or 8) would depend on the specific electrophile and reaction conditions, with steric hindrance and electronic effects playing a crucial role. nih.gov For instance, nitration or halogenation would be expected to occur on the unsubstituted ring.

Nucleophilic Aromatic Substitution (SNA r): Nucleophilic aromatic substitution is generally difficult on electron-rich naphthalene rings unless activated by strong electron-withdrawing groups or through mechanisms like the SN1 pathway involving a diazonium salt. The C-I bond can be a site for nucleophilic attack, particularly in transition metal-catalyzed reactions (as discussed in 3.1.4), but direct SNAr replacement of the iodine by a nucleophile without a catalyst is challenging.

Regioselectivity and Site Specificity in Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the difluoromethoxy (-OCF₂H) and iodo (-I) substituents. The inherent reactivity of the naphthalene core, which favors substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7), is also a critical factor.

The directing influence of a substituent arises from a combination of inductive and resonance effects. chemistrytalk.orgyoutube.com

Inductive Effect: This is the withdrawal or donation of electron density through the sigma bond network. The highly electronegative fluorine atoms in the -OCF₂H group make it strongly electron-withdrawing by induction. Similarly, iodine is more electronegative than carbon and also exerts an electron-withdrawing inductive effect.

Resonance Effect: This involves the delocalization of lone-pair electrons into the aromatic π-system. The oxygen atom of the -OCF₂H group possesses lone pairs that can be donated into the naphthalene ring, directing incoming electrophiles to the ortho and para positions. Halogens, including iodine, are weak resonance donors. organicchemistrytutor.com

In this compound, the strong inductive withdrawal of the -OCF₂H group deactivates the ring towards electrophilic attack. However, its ability to donate a lone pair via resonance means it still directs incoming electrophiles to the ortho (position 2) and para (position 5, relative to the -OCF₂H group) positions. The iodo group is also a deactivating, ortho-para director. organicchemistrytutor.com

The potential sites for electrophilic substitution are positions 2, 3, 5, and 8. The combined effects of the substituents determine the most likely outcome:

Position 2: Ortho to the -OCF₂H group. This site is activated by resonance from the oxygen but may experience some steric hindrance.

Position 3: Meta to the -OCF₂H group and ortho to the iodo group. This position is generally disfavored due to being meta to the stronger directing group.

Position 5: Para to the -OCF₂H group. This site is activated by resonance and is a likely target for substitution.

Position 8: Peri to the -OCF₂H group. This position is highly sterically hindered.

Considering these factors, electrophilic substitution is most likely to occur at positions 2 and 5, with the specific outcome depending on the reaction conditions and the steric bulk of the electrophile.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentInductive EffectResonance EffectOverall Ring EffectDirecting Preference
-OCF₂HStrongly WithdrawingDonatingDeactivatingOrtho, Para
-I (Iodo)WithdrawingWeakly DonatingDeactivatingOrtho, Para

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation of an aromatic ring, typically with a strong organolithium base. wikipedia.org The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the base to abstract a proton from the adjacent ortho position. baranlab.org

Common DMGs include methoxy groups, amides, and carbamates. uwindsor.caharvard.edu The oxygen atom in the difluoromethoxy group of this compound has lone pairs and can potentially act as a DMG. This would direct lithiation exclusively to the C-2 position. The process would involve the coordination of an alkyllithium reagent (e.g., n-butyllithium) to the etheral oxygen, followed by the abstraction of the C-2 proton to form a 2-lithio-1-(difluoromethoxy)-4-iodonaphthalene intermediate. This organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position with high regioselectivity.

However, the strong electron-withdrawing nature of the two fluorine atoms reduces the Lewis basicity of the oxygen atom, which could diminish its effectiveness as a DMG compared to a standard methoxy group. Competition between ortho-lithiation at C-2 and halogen-metal exchange at the C-4 iodo position is also a possibility, depending on the reaction conditions, particularly the temperature and the specific organolithium reagent used.

Table 2: Potential Metalation Pathways
PathwayPositionMechanismKey IntermediatePotential Outcome
Directed Ortho-MetalationC-2Coordination to -OCF₂H followed by deprotonation2-Lithio-1-(difluoromethoxy)-4-iodonaphthaleneFunctionalization at C-2
Halogen-Metal ExchangeC-4Reaction with the C-I bond1-(Difluoromethoxy)-4-lithionaphthaleneFunctionalization at C-4

Radical Reactions and Single-Electron Transfer Pathways

The carbon-iodine (C-I) bond in this compound is the weakest bond in the molecule and is susceptible to homolytic cleavage, making it a precursor for radical-based transformations. Aryl radicals can be generated from aryl iodides through thermal or photochemical initiation, or via single-electron transfer (SET) from a catalyst or reductant. libretexts.orgwarsaw4phd.eu

Once formed, the 1-(difluoromethoxy)naphthalen-4-yl radical is a highly reactive intermediate that can participate in a variety of reactions, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or reagent, leading to the formation of 1-(difluoromethoxy)naphthalene.

Addition to π-Systems: The radical can add to alkenes, alkynes, or other unsaturated systems, forming new carbon-carbon bonds. This is a key step in many radical cyclization and intermolecular addition reactions. nih.gov

Cross-Coupling Reactions: In the presence of transition metal catalysts (e.g., copper, nickel, palladium), the aryl iodide can undergo SET processes to initiate catalytic cycles for cross-coupling reactions. springernature.com These reactions are often tolerant of a wide range of functional groups.

The SET mechanism is particularly relevant in modern synthetic chemistry, where photoredox catalysis has emerged as a powerful tool. rsc.org In such a scenario, a photosensitizer absorbs light and transfers an electron to or from the aryl iodide, generating the aryl radical under mild conditions. This approach enables transformations that are often difficult to achieve through traditional ionic pathways.

Conformational Isomerism and Dynamic Behavior

Conformational isomerism in this compound primarily involves rotation around the C1-O single bond. Due to the steric bulk of the difluoromethoxy group and its interaction with the hydrogen atom at the C8 (peri) position of the naphthalene ring, this rotation is restricted.

Two main planar conformers, or rotamers, can be envisioned:

syn-periplanar: The C-O-CF₂H plane is oriented such that the difluoromethyl group points towards the C8 position. This conformation is expected to be sterically disfavored due to repulsion between the difluoromethyl group and the peri-hydrogen.

anti-periplanar: The C-O-CF₂H plane is oriented with the difluoromethyl group pointing away from the C8 position. This is anticipated to be the lower-energy, more stable conformation.

The energy difference between these conformers and the height of the rotational barrier separating them can be estimated using computational methods. nih.gov The dynamic behavior is temperature-dependent; at sufficiently high temperatures, rapid rotation around the C1-O bond would occur, leading to the observation of averaged signals in techniques like NMR spectroscopy. At lower temperatures, this rotation could be slow enough to allow for the observation of distinct signals for each conformer. The presence of fluorine atoms can also influence conformational preferences through hyperconjugative and electrostatic interactions. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy would be the primary tool for elucidating the precise structure and connectivity of 1-(Difluoromethoxy)-4-iodonaphthalene.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Spectral Interpretation

A complete analysis would involve the acquisition and interpretation of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide information about their electronic environment and their spatial relationships with neighboring protons. The proton of the difluoromethoxy group would likely appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms (aromatic, attached to electronegative atoms, etc.). The carbon of the difluoromethoxy group would be expected to show a characteristic triplet due to one-bond coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for characterizing the difluoromethoxy group. A single signal, likely a doublet due to coupling with the methoxy (B1213986) proton, would be expected. Its chemical shift would be indicative of the electronic environment of the fluorine atoms.

Without experimental data, a precise data table of chemical shifts and coupling constants cannot be generated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule. For example, it could show interactions between the difluoromethoxy group and adjacent protons on the naphthalene ring.

Dynamic NMR Studies of Rotational Barriers and Molecular Fluxionality

Dynamic NMR studies could provide information on the rotational barrier around the C-O bond of the difluoromethoxy group. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to calculate the energy barrier to rotation. Such studies would reveal the conformational flexibility of the difluoromethoxy group relative to the naphthalene ring system. However, no such studies have been reported for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would be employed to determine the exact molecular weight of this compound and to study its fragmentation behavior.

Elucidation of Molecular Ion Fragments and Proposed Fragmentation Schemes

High-resolution mass spectrometry would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₁₁H₇F₂IO). By inducing fragmentation of the molecular ion, a mass spectrum containing various fragment ions would be obtained. The analysis of these fragments would allow for the proposal of a fragmentation pathway, providing further confirmation of the molecular structure. Common fragmentation patterns for such a molecule might include the loss of the iodine atom, the difluoromethoxy group, or parts of the naphthalene ring.

Isotopic Pattern Analysis for Halogen Content Confirmation

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion and any fragments containing iodine and fluorine. Iodine has one stable isotope (¹²⁷I), while fluorine also has one stable isotope (¹⁹F). The presence of the heavy iodine atom would be readily identifiable. The high resolution of the instrument would allow for the clear distinction of the isotopic peaks, confirming the presence and number of halogen atoms in the molecule and its fragments.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, its molecular geometry and packing can be inferred from analogous structures, such as 4-iodoanisole. nih.govsigmaaldrich.com

Determination of Crystal Packing, Bond Lengths, and Bond Angles

The solid-state structure of this compound is dictated by a combination of steric and electronic factors that influence how the molecules pack together. The naphthalene core provides a large, planar surface area conducive to π-stacking interactions, while the substituents at the 1 and 4 positions introduce further intermolecular forces.

Based on analogous structures, the key bond lengths and angles can be predicted. The carbon-iodine (C–I) bond is expected to be approximately 2.10 Å. The difluoromethoxy group will have C-F bond lengths in the range of 1.35-1.38 Å and a C-O bond length of about 1.37 Å. The angles within the naphthalene ring will deviate slightly from the ideal 120° due to substituent effects. The C-O-C bond angle of the ether linkage would likely be around 118-120°.

Table 1: Predicted Molecular Geometry Parameters for this compound

Parameter Predicted Value Range Basis of Prediction
C–I Bond Length ~2.10 Å Data from iodoarene crystal structures
C–F Bond Length 1.35 - 1.38 Å Typical values for difluoromethyl groups
Naphthalene C–O Bond Length ~1.37 Å Data from aryl ether crystal structures
Difluoromethyl C–O Bond Length ~1.42 Å Data from alkyl ether crystal structures
C–O–C Bond Angle 118 - 120° Data from aryl ethers

Analysis of Halogen Bonding and Fluorine-Mediated Interactions

The presence of both iodine and fluorine atoms makes this compound a prime candidate for engaging in significant non-covalent interactions that direct its crystal packing.

Halogen Bonding: The iodine atom on the electron-rich naphthalene ring is a potent halogen bond (XB) donor. oup.com Due to the polarization of electron density on the iodine atom, a region of positive electrostatic potential, known as a σ-hole, forms along the extension of the C–I covalent bond. researchgate.net This σ-hole can interact favorably with a halogen bond acceptor, which is typically a Lewis basic site such as an oxygen, nitrogen, or even another halogen atom on an adjacent molecule. oup.comnih.gov In the crystal lattice of this compound, it is highly probable that C–I···O or C–I···F halogen bonds would be prominent, organizing the molecules into well-defined chains or sheets. researchgate.net The strength of these interactions is enhanced by electron-withdrawing groups on the aromatic ring, a role partially fulfilled by the electronegative difluoromethoxy group. oup.comacs.org

Fluorine-Mediated Interactions: The difluoromethoxy group introduces multiple avenues for weaker, yet structurally significant, interactions. The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors in C–H···F interactions with the aromatic protons of neighboring molecules. nih.gov Furthermore, the difluoromethyl group is recognized as a potential "lipophilic hydrogen bond donor," where the hydrogen atom can interact with electron-rich regions. acs.org Other potential interactions include F···F and F···π contacts, which, although weak, can collectively contribute to the stability of the crystal lattice. unimi.it The interplay between the strong C–I halogen bonds and the numerous, weaker fluorine-mediated interactions would ultimately define the supramolecular architecture of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying functional groups and providing a unique "fingerprint" for a molecule.

Characteristic Absorption Bands for C-F, C-O, and Aromatic Ring Vibrations

The IR and Raman spectra of this compound would be dominated by vibrations associated with its three key components: the difluoromethoxy group, the carbon-iodine bond, and the 1,4-disubstituted naphthalene ring.

C-F Vibrations: The C-F stretching modes are typically very strong in the IR spectrum and appear in the 1100-1250 cm⁻¹ region. For a -OCF₂H group, strong, characteristic absorbances are expected from symmetric and asymmetric C-F stretching. benthamopen.com

C-O Vibrations: The aryl ether C-O stretching vibration will likely produce a strong band around 1200-1250 cm⁻¹, potentially overlapping with the C-F stretches. The alkyl C-O stretch from the difluoromethyl side would appear near 1050-1150 cm⁻¹. vscht.cz

Aromatic Ring Vibrations: The naphthalene ring gives rise to a series of characteristic bands. C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). nasa.gov The substitution pattern also influences out-of-plane (OOP) C-H bending modes, which are strong in the IR spectrum and appear in the 700-900 cm⁻¹ region, providing clues about the 1,4-disubstitution.

C-I Vibration: The C-I stretching vibration occurs at very low frequencies, typically in the range of 480-610 cm⁻¹, and would be more readily observed in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Aromatic C–H Stretch 3100 - 3050 Medium
C–F Asymmetric & Symmetric Stretch 1250 - 1100 Very Strong
Aryl C–O Stretch 1250 - 1200 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C–H Bending (in-plane) 1300 - 1000 Medium
Alkyl C–O Stretch 1150 - 1050 Strong
C–H Bending (out-of-plane) 900 - 700 Strong
C–I Stretch 610 - 480 Weak (IR), Strong (Raman)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and the extent of electronic conjugation.

Analysis of Chromophores and Conjugation Effects within the Naphthalene System

The primary chromophore in this compound is the naphthalene ring system itself. Unsubstituted naphthalene exhibits a characteristic UV absorption spectrum with two main bands, designated ¹Lₐ and ¹Lₑ, arising from π → π* transitions. researchgate.net The ¹Lₑ band is more intense and appears at shorter wavelengths (around 275 nm), while the ¹Lₐ band is weaker and appears at longer wavelengths (around 312 nm). researchgate.netaip.org

The presence of substituents at the 1- and 4-positions significantly modifies this absorption profile. Both the iodo and difluoromethoxy groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). ias.ac.in

Effect of the Iodo Group: Iodine, being a heavy atom with available lone pairs, can participate in conjugation with the naphthalene π-system. This interaction, along with the heavy-atom effect, typically leads to a pronounced bathochromic shift of both the ¹Lₐ and ¹Lₑ bands. nih.govnih.gov

The combination of these two substituents on the conjugated naphthalene system would result in a UV-Vis spectrum where the absorption maxima are shifted to significantly longer wavelengths compared to the parent naphthalene molecule. ias.ac.inresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Naphthalene (Parent) λmax Predicted this compound λmax
¹Lₐ Band ~312 nm > 320 nm
¹Lₑ Band ~275 nm > 285 nm

Computational Chemistry and Theoretical Modeling of 1 Difluoromethoxy 4 Iodonaphthalene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach to predict the molecular geometry and electronic properties of organic molecules like 1-(Difluoromethoxy)-4-iodonaphthalene.

Optimization of Ground State Geometries and Energetics

The first step in a computational study would involve the optimization of the ground state geometry of this compound. This process uses DFT calculations to find the lowest energy arrangement of the atoms in the molecule. The calculation iteratively adjusts the positions of the atoms until a stable structure, corresponding to a minimum on the potential energy surface, is found. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be determined, providing a detailed three-dimensional picture of the molecule. The total electronic energy of the optimized structure is also a primary output of this calculation.

Population Analysis (e.g., Mulliken, NBO) for Charge Distribution and Orbital Contributions

Once the geometry is optimized, population analysis can be performed to understand the distribution of electrons within the molecule.

Mulliken Population Analysis: This method partitions the total electron density among the different atoms, providing an estimate of the partial atomic charges. This can help identify which parts of the molecule are electron-rich or electron-deficient.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding. It localizes the molecular orbitals into bonding, anti-bonding, and lone pair orbitals. This analysis yields information about atomic charges, hybridization of atomic orbitals, and the nature of chemical bonds (e.g., sigma, pi bonds). It can also reveal details about delocalization effects and hyperconjugative interactions within the molecule.

For this compound, these analyses would quantify the electron-withdrawing effects of the difluoromethoxy group and the iodine atom on the naphthalene (B1677914) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity. The spatial distribution of the HOMO and LUMO would show which parts of the this compound molecule are most likely to be involved in electron donation and acceptance, respectively.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to confirm the molecular structure. Additionally, spin-spin coupling constants (J-couplings) between different nuclei can also be calculated, providing further structural insights.

A hypothetical data table for predicted NMR shifts might look like this:

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1Data not available-
C2Data not availableData not available
C3Data not availableData not available
C4Data not available-
.........
OCH₂F₂-CData not availableData not available

Theoretical Vibrational Frequency Analysis and Infrared/Raman Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. A frequency calculation performed on the optimized geometry of this compound would yield its normal modes of vibration. The results would include the frequencies of these vibrations and their corresponding IR and Raman intensities. This theoretical spectrum can be compared with an experimental one to help assign the observed absorption bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and vibrations of the C-O-C and C-F bonds. The absence of any imaginary frequencies in the calculation also confirms that the optimized structure is a true energy minimum.

A hypothetical data table for predicted vibrational frequencies might be structured as follows:

Vibrational Mode DescriptionPredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Intensity
C-H stretch (Aromatic)Data not availableData not availableData not available
C=C stretch (Aromatic)Data not availableData not availableData not available
C-F stretchData not availableData not availableData not available
C-I stretchData not availableData not availableData not available
C-O-C stretchData not availableData not availableData not available

Modeling of UV-Vis Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be dominated by π→π* electronic transitions characteristic of the naphthalene chromophore. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting these transitions. mdpi.comfaccts.dersc.org For substituted naphthalenes, the position and intensity of absorption bands are sensitive to the nature and position of the substituents. aanda.orgaanda.org

The introduction of the difluoromethoxy (-OCF₂H) group at the 1-position and the iodine atom at the 4-position is anticipated to cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The -OCF₂H group, being an electron-donating group, and the iodine atom, with its electron-withdrawing and heavy-atom effects, will influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical calculations for analogous substituted naphthalenes suggest that the primary absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands in Platt's notation, will be red-shifted (shifted to longer wavelengths) relative to naphthalene itself. researchgate.netresearchgate.net The ¹Lₐ band is typically more intense and appears at a shorter wavelength than the ¹Lₑ band. TD-DFT calculations, often performed with functionals like B3LYP or PBE0 and a suitable basis set, can provide detailed information on the vertical excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in each transition. mdpi.comrsc.org

Table 1: Predicted UV-Vis Absorption Data for this compound based on TD-DFT Calculations of Analogous Compounds

TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁~320~0.15HOMO → LUMO (π→π)
S₀ → S₂~290~0.80HOMO-1 → LUMO (π→π)
S₀ → S₃~250~1.20HOMO → LUMO+1 (π→π*)

Note: The data in this table is hypothetical and intended to be illustrative of typical values obtained from TD-DFT calculations on similar aromatic compounds.

Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. researchgate.netnih.gov

The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound are critical to its reactivity. The C-I bond is relatively weak and susceptible to cleavage, making it a common site for cross-coupling reactions. rsc.orgnih.gov In contrast, the C-F bonds in the difluoromethoxy group are exceptionally strong. nih.gov

The bond dissociation energy (BDE) is a key metric for understanding the energetics of bond cleavage. Density Functional Theory (DFT) calculations are frequently employed to compute BDEs. nih.govresearchgate.netstackexchange.com For the C-I bond in aryl iodides, the BDE is influenced by the electronic nature of the aromatic ring. Electron-donating groups can slightly decrease the C-I BDE. The homolytic cleavage of the C-I bond would yield a naphthyl radical and an iodine radical.

The formation of C-F bonds is a thermodynamically favorable process, reflected in their high BDEs. harvard.eduresearchgate.net Computational studies can model the formation of such bonds, for instance, through nucleophilic or electrophilic fluorination reactions, providing activation energies for these processes. researchgate.netacs.org

Table 2: Estimated Bond Dissociation Energies (BDEs) for this compound

BondEstimated BDE (kcal/mol)Method of Estimation
Naphthyl-I70 - 75Analogy to other aryl iodides
H-CF₂O-Naphthyl100 - 105Typical C-H bond in similar environments
F-CFHO-Naphthyl115 - 120Typical C-F bond in fluoroalkoxy groups

Note: These values are estimations based on data from computational studies on analogous molecules and are not specific to this compound.

Mapping the potential energy surface (PES) is a fundamental computational technique for elucidating reaction mechanisms. mdpi.com The PES represents the energy of a system as a function of its geometry, with minima corresponding to stable reactants, products, and intermediates, and saddle points representing transition states.

For this compound, key synthetic transformations would likely involve the C-I bond. Reactions such as Suzuki-Miyaura coupling, rsc.orgresearchgate.netnih.gov nucleophilic aromatic substitution, researchgate.netresearchgate.netyoutube.com and the formation of Grignard reagents mt.com are common for aryl iodides.

Computational modeling of these reactions would involve:

Locating Stationary Points: Optimization of the geometries of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that minima have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the desired reactant and product.

For a Suzuki-Miyaura coupling, the PES would detail the energies of the oxidative addition, transmetalation, and reductive elimination steps. For a nucleophilic aromatic substitution, the PES would help to distinguish between a concerted mechanism and a stepwise mechanism involving a Meisenheimer intermediate.

Conformational Analysis and Interconversion Pathways

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape. For this compound, the primary source of conformational isomerism is the rotation around the bonds of the difluoromethoxy group.

The orientation of the difluoromethoxy group relative to the naphthalene ring will define the stable conformers. The C-O-C plane of the difluoromethoxy group can be either in the plane of the naphthalene ring or perpendicular to it. Due to steric hindrance with the peri-hydrogen on the naphthalene ring, a perpendicular or near-perpendicular orientation is expected to be more stable. nih.govnih.gov

Computational methods, such as DFT, can be used to perform a systematic conformational search by rotating the relevant dihedral angles and calculating the energy of each conformation. This allows for the identification of the global minimum and other low-energy conformers. The relative stabilities of these conformers are determined by their calculated energies. For molecules with a difluoromethoxy group on an aromatic ring, two energy minima are often predicted. researchgate.net

Table 3: Hypothetical Relative Stabilities of Conformers of this compound

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
A~90°0.00
B~21°1.5 - 2.5

Note: The data is illustrative and based on computational studies of similar aryl difluoromethyl ethers.

The interconversion between stable conformers occurs through rotation around single bonds. The energy required to overcome this rotation is known as the rotational barrier. These barriers can be calculated by performing a relaxed scan of the potential energy surface along the dihedral angle of interest. The transition state for the rotation corresponds to the maximum energy point along this path. mdpi.com

For the Ar-O-CF₂H system, the barrier to rotation around the Ar-O bond is expected to be relatively low. researchgate.net The rotation around the O-CF₂H bond is also of interest. The presence of the two fluorine atoms and the hydrogen atom on the methyl carbon will lead to specific rotational barriers. Computational studies on similar molecules have shown that these barriers are generally small, allowing for rapid interconversion at room temperature. nih.gov

Table 4: Estimated Rotational Barriers for this compound

BondEstimated Rotational Barrier (kcal/mol)
Naphthyl-O3 - 5
O-CF₂H~0.5

Note: These values are estimations based on computational data for analogous aromatic ethers and difluoromethoxy-containing compounds. nih.gov

Exploratory Applications of 1 Difluoromethoxy 4 Iodonaphthalene As a Chemical Precursor and Research Tool

Precursor for Diversified Organic Synthesis

The presence of the iodo group on the naphthalene (B1677914) ring of 1-(difluoromethoxy)-4-iodonaphthalene makes it an excellent substrate for a wide array of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.

Building Block for Complex Aromatic and Heterocyclic Compounds

This compound can serve as a key building block in the synthesis of a variety of complex aromatic and heterocyclic compounds. The carbon-iodine bond is amenable to participation in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position of the naphthalene ring.

For instance, in a Suzuki coupling reaction, this compound could be reacted with an aryl or heteroaryl boronic acid to form a biaryl or heteroaryl-aryl structure. This approach is highly valuable for the synthesis of compounds with extended π-systems, which are of interest in materials science and medicinal chemistry. Similarly, the Sonogashira coupling with terminal alkynes would yield alkynylnaphthalene derivatives, which are precursors to a variety of other functional groups and can be used in the synthesis of natural products and pharmaceuticals.

The versatility of this precursor is further highlighted by its potential use in the synthesis of heterocyclic compounds. sciencescholar.usresearchgate.net For example, through a Buchwald-Hartwig amination, the iodo group can be replaced with a nitrogen-containing moiety, leading to the formation of N-arylated heterocycles. This is a common strategy for the synthesis of nitrogen-containing bioactive molecules.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki CouplingR-B(OH)₂C-CBiaryls, Heteroaryl-aryls
Stille CouplingR-Sn(Alkyl)₃C-CSubstituted Naphthalenes
Heck CouplingAlkeneC-CAlkenylnaphthalenes
Sonogashira CouplingTerminal AlkyneC-CAlkynylnaphthalenes
Buchwald-HartwigAmine/AmideC-NN-Arylated Compounds
Ullmann CouplingAlcohol/ThiolC-O/C-SAryl Ethers/Thioethers

Foundation for the Development of New Fluorinated Scaffolds with Unique Chemical Properties

The difluoromethoxy (-OCF₂H) group is an increasingly important substituent in medicinal chemistry and materials science. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group, while imparting unique electronic properties and metabolic stability. The incorporation of the -OCF₂H group into complex molecules can significantly influence their pharmacological and physicochemical properties. nih.gov

Starting from this compound, a diverse library of novel fluorinated scaffolds can be developed. nih.govnih.gov The synthetic transformations described in the previous section would all lead to products that retain the difluoromethoxy group, thereby allowing for a systematic exploration of its impact on the properties of the resulting molecules. For example, the synthesis of a series of biaryl compounds via Suzuki coupling could provide insights into how the -OCF₂H group influences the conformation and electronic properties of these systems.

Synthetic Intermediate for Radiolabeling Methodologies

The iodine atom in this compound also makes it a valuable precursor for the synthesis of radiolabeled compounds. Radiotracers are essential tools in medical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as in drug discovery and development for studying the in vivo distribution and metabolism of new drug candidates.

Precursor for ¹⁸F-Labeling through Nucleophilic Substitution or Metal-Mediated Fluorination

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is of particular importance for PET imaging. While direct nucleophilic aromatic substitution of an iodo group with [¹⁸F]fluoride is challenging on electron-rich aromatic rings, metal-mediated methods have emerged as a powerful alternative. researchgate.net For instance, copper-mediated radiofluorination of aryl iodides has been shown to be an effective method for the synthesis of [¹⁸F]fluoroarenes. In this context, this compound could serve as a precursor for the synthesis of 1-(difluoromethoxy)-4-[¹⁸F]fluoronaphthalene.

Alternatively, the iodo group can be converted to other functional groups that are more amenable to nucleophilic [¹⁸F]fluorination. For example, it could be transformed into a diaryliodonium salt, which is a highly reactive precursor for radiofluorination. nih.gov

Table 2: Potential ¹⁸F-Labeling Strategies for this compound

MethodKey ReagentsIntermediate/Precursor
Metal-Mediated FluorinationCu catalyst, [¹⁸F]F⁻This compound
Nucleophilic Substitution[¹⁸F]F⁻Diaryliodonium salt derived from this compound

Development of Methodologies for Introduction of Other Radionuclides (e.g., ¹²³I, ¹²⁴I, ¹³¹I)

The iodo group in this compound is an ideal site for the introduction of radioactive iodine isotopes, such as ¹²³I, ¹²⁴I, and ¹³¹I. These isotopes are used in both diagnostic imaging (SPECT and PET) and radiotherapy. The synthesis of radioiodinated compounds from aryl iodide precursors is typically achieved through an isotopic exchange reaction or via an organometallic intermediate.

For example, a common method involves the use of a trialkyltin precursor, which can be prepared from this compound. This organotin compound can then be reacted with a source of radioactive iodide in the presence of an oxidizing agent to yield the desired radioiodinated product. This approach allows for the efficient and high-yield incorporation of the radionuclide.

Probe Molecule for Fundamental Mechanistic Investigations

Beyond its synthetic utility, this compound can also serve as a valuable probe molecule for fundamental mechanistic investigations of chemical reactions. The well-defined structure of this compound, with its distinct substituents, allows for the systematic study of reaction mechanisms, kinetics, and the influence of electronic and steric effects.

For example, in the context of transition metal-catalyzed cross-coupling reactions, this molecule could be used to study the rates of oxidative addition of the C-I bond to the metal center and to investigate the influence of the difluoromethoxy group on this key step of the catalytic cycle. Similarly, in the development of new radiolabeling methods, this compound can be used as a model substrate to optimize reaction conditions and to understand the factors that govern the efficiency and selectivity of the radiolabeling process. The insights gained from such studies can then be applied to the development of more general and robust synthetic and radiolabeling methodologies.

Studies of Aromatic Reactivity Modulated by Fluorine and Halogen Substituents

The compound this compound is a valuable tool for investigating the nuanced effects of fluorine and halogen substituents on the reactivity of aromatic systems. The naphthalene core, a bicyclic aromatic hydrocarbon, presents multiple non-equivalent positions for substitution, making it a complex and interesting scaffold for studying substituent effects. The interplay between the electron-withdrawing difluoromethoxy group (-OCHF2) and the iodo group at the 1 and 4 positions, respectively, significantly influences the electron density distribution across the naphthalene ring system.

The difluoromethoxy group is known to be moderately electron-withdrawing due to the high electronegativity of the fluorine atoms. researchgate.netnuph.edu.uanuph.edu.ua This electronic effect is transmitted through both inductive and resonance pathways. nuph.edu.ua The presence of this group can decrease the electron density of the naphthalene ring, thereby affecting its susceptibility to electrophilic aromatic substitution reactions.

In contrast, the iodo group, while also electron-withdrawing inductively, can participate in various cross-coupling reactions, serving as a versatile handle for further functionalization. nih.gov The position of these substituents on the naphthalene ring is crucial in directing the regioselectivity of subsequent chemical transformations. The study of this compound allows researchers to probe how these combined electronic and steric factors govern the reactivity at different positions of the naphthalene core.

Below is a table summarizing the expected electronic effects of the substituents on the naphthalene ring:

SubstituentPositionInductive EffectResonance EffectOverall Electronic Effect
-OCHF21Electron-withdrawingElectron-donating (weak)Moderately electron-withdrawing
-I4Electron-withdrawingElectron-donating (weak)Weakly deactivating

Insights into Directed Functionalization and Selectivity Control

The strategic placement of the difluoromethoxy and iodo groups in this compound provides significant insights into directing functionalization and achieving selectivity in chemical synthesis. The presence of these substituents can be exploited to control the introduction of new functional groups at specific positions on the naphthalene ring, a key challenge in the synthesis of complex polysubstituted naphthalenes. researchgate.netnih.gov

One powerful strategy for regioselective functionalization is directed metalation, including directed ortho-metalation (DoM). acs.orgnih.govresearchgate.netdal.caunblog.fr While the difluoromethoxy group is not a classical directing group for ortho-metalation, its electronic influence, combined with the presence of the iodo group, can modulate the acidity of adjacent C-H bonds, potentially enabling selective lithiation and subsequent reaction with electrophiles.

Furthermore, the iodo group at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov This allows for the selective introduction of a wide variety of substituents, including aryl, alkynyl, and vinyl groups, at this position. The reactivity of the C-I bond can be fine-tuned by the electronic nature of the difluoromethoxy group, providing a platform to study the factors that control the efficiency and selectivity of these important C-C bond-forming reactions.

The table below outlines potential regioselective reactions for the functionalization of this compound:

Reaction TypeReagentsExpected Position of FunctionalizationRationale
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base4-positionReplacement of the iodo group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base4-positionReplacement of the iodo group
Heck CouplingAlkene, Pd catalyst, base4-positionReplacement of the iodo group
Directed MetalationOrganolithium reagent, then electrophilePotentially at the 2- or 5-positionDirected by the difluoromethoxy group and overall electronic landscape

Component in Rational Design of Chemical Libraries for High-Throughput Screening (HTS)

Generation of Structurally Diverse Naphthalene Derivatives for Exploration

This compound serves as an excellent starting point for the rational design and synthesis of chemical libraries containing structurally diverse naphthalene derivatives for high-throughput screening (HTS). lifechemicals.com The naphthalene scaffold itself is a privileged structure found in many biologically active compounds and approved drugs. nih.govresearchgate.netnih.gov By leveraging the reactivity of the iodo group and the potential for C-H functionalization, a vast array of derivatives can be generated from this single precursor.

The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of chemical moieties at the 4-position. This enables the systematic variation of steric and electronic properties in this region of the molecule, which is crucial for exploring structure-activity relationships (SAR) in drug discovery. Furthermore, subsequent functionalization of the naphthalene ring at other positions can lead to a library of compounds with three-dimensional diversity. The generation of such libraries is instrumental in the search for new lead compounds against a variety of biological targets. nih.govrsc.org

Contribution to the Design of Fluorinated Chemical Space

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. nih.govmdpi.comnih.govmdpi.comnih.govresearchgate.net this compound is a valuable building block for the construction of fluorinated chemical libraries, thereby expanding the accessible fluorinated chemical space. The difluoromethoxy group, in particular, is of interest as a bioisostere for other functional groups and can impart unique electronic properties to the molecule.

The design of chemical libraries with a focus on fluorinated compounds is a key area of research in drug discovery. By systematically incorporating fluorinated building blocks like this compound, chemists can create libraries of compounds with improved pharmacokinetic and pharmacodynamic profiles. High-throughput screening of these libraries can accelerate the identification of novel drug candidates with enhanced efficacy and safety. The use of such fluorinated scaffolds contributes significantly to the diversity and quality of compound collections used in modern drug discovery programs. researchgate.netresearchgate.netacs.org

Emerging Research Frontiers and Future Prospects for 1 Difluoromethoxy 4 Iodonaphthalene

Exploration of Underexplored Reactivity and Novel Transformation Pathways

The reactivity of 1-(Difluoromethoxy)-4-iodonaphthalene is primarily dictated by its two key functional groups: the aryl iodide and the difluoromethoxy group. The carbon-iodine bond is a versatile handle for a variety of coupling reactions, while the difluoromethoxy group can influence the electronic properties of the naphthalene (B1677914) ring and participate in unique chemical transformations.

Aryl Iodide Reactivity: The presence of the iodine atom on the naphthalene scaffold makes this compound an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules. Future research is expected to focus on exploring its utility in a wider range of coupling reactions, including but not limited to:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Investigating the reactivity of this compound in these and other modern coupling reactions could lead to the synthesis of novel compounds with interesting biological or material properties. Furthermore, exploring its reactivity under photoredox catalysis conditions could open up new, milder, and more selective transformation pathways. au.dk

Difluoromethoxy Group Transformations: The difluoromethoxy group is generally considered to be chemically robust. However, recent advances in fluorine chemistry have enabled the transformation of such groups. researchgate.net Future research could explore the selective activation and transformation of the difluoromethoxy group in this compound. This could involve C-F bond activation strategies to introduce new functional groups, providing access to a new chemical space. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound can be significantly enhanced by leveraging the advantages of flow chemistry and automated synthesis platforms. These technologies offer improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The integration of this compound into flow chemistry setups could enable:

Safer and More Efficient Synthesis: The synthesis of the parent compound and its subsequent transformations could be performed in a continuous and controlled manner, minimizing the risks associated with batch processing. nih.gov

Rapid Reaction Optimization: Flow platforms allow for the rapid screening of reaction conditions, accelerating the discovery of optimal synthetic protocols. labcluster.com

Automated Synthesis: Automated synthesis platforms, often coupled with design-of-experiment (DoE) software, can systematically explore a wide range of reaction parameters to identify optimal conditions for the synthesis and derivatization of this compound. This high-throughput approach can significantly accelerate the discovery of new derivatives with desired properties.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for in situ monitoring of reactions can provide invaluable real-time information.

In Situ Spectroscopy: Techniques such as in situ Raman spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of reactions in real-time. rsc.org This allows for the identification of reaction intermediates, the determination of reaction kinetics, and the elucidation of reaction mechanisms. acs.orgchinesechemsoc.org For instance, monitoring the vibrational modes of the C-I bond or the C-F bonds could provide insights into the transformation of these functional groups during a reaction. rsc.org

Liquid-Cell Transmission Electron Microscopy (LCTEM): For reactions involving the formation of nanomaterials or other ordered structures, LCTEM can provide direct visualization of the nucleation and growth processes in solution. nih.gov While not directly applicable to all reactions of this compound, this technique could be valuable if the compound is used as a precursor for the synthesis of functional materials.

Development of Sustainable and Greener Synthetic Approaches

The principles of green chemistry are increasingly important in modern chemical synthesis. Developing sustainable and environmentally friendly methods for the synthesis and derivatization of this compound is a key area for future research.

Greener Solvents and Reagents: Research efforts should focus on replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. rsc.org Additionally, the use of stoichiometric reagents should be minimized in favor of catalytic methods.

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or mechanochemistry can lead to more energy-efficient synthetic processes. researchgate.net Hydrothermal synthesis, which utilizes water at elevated temperatures and pressures, is another promising green synthetic method. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. This can be achieved through the development of highly selective and efficient reactions.

Leveraging Computational Insights for De Novo Design of Related Compounds

Computational chemistry and molecular modeling are powerful tools for the de novo design of new compounds with desired properties. By leveraging computational insights, researchers can rationally design new derivatives of this compound with enhanced biological activity or improved material properties.

Quantum Mechanical Calculations: Density functional theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to guide the design of new synthetic targets.

Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to a specific biological target. Virtual screening of large compound libraries can then be used to identify promising candidates for further experimental investigation.

Predictive Modeling: Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. These models can then be used to predict the properties of newly designed compounds.

Conclusion

Summary of Key Research Contributions on 1-(Difluoromethoxy)-4-iodonaphthalene

No specific research contributions for this compound could be identified.

Significance of the Compound as a Model System and Synthetic Precursor

While its structure suggests potential as a synthetic precursor, there is no available research to confirm its use as a model system or a key building block in published synthetic routes.

Outlook on Future Research Directions and Potential Impact on Chemical Science

Any outlook on future research would be speculative. Potential research could involve its synthesis, characterization, and exploration of its utility in areas like medicinal chemistry or materials science, given the properties of its constituent functional groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.